molecular formula C8H13ClN2O B3340569 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide CAS No. 730950-03-5

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

Cat. No.: B3340569
CAS No.: 730950-03-5
M. Wt: 188.65 g/mol
InChI Key: VHALIRAGKZTXCA-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide typically involves the reaction of 2-chloroacetamide with a suitable nitrile compound under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution: Various substituted acetamides.

    Reduction: Amines and related compounds.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a potential bioactive compound for studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide would depend on its specific application. For instance, if used as a bioactive compound, it might interact with specific enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetamide: A simpler analogue with similar reactivity.

    N-(1-cyano-1,2-dimethyl-propyl)-acetamide: Lacks the chlorine atom but shares other structural features.

Uniqueness

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is unique due to the presence of both a chlorine atom and a nitrile group, which can impart distinct chemical reactivity and potential biological activity compared to its analogues.

Properties

IUPAC Name

2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-6(2)8(3,5-10)11-7(12)4-9/h6H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHALIRAGKZTXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238270
Record name 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730950-03-5
Record name 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730950-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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